3-(3-Methoxyphenyl)-1-methylpyrrolidine
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Overview
Description
3-(3-Methoxyphenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyrrolidine under palladium catalysis. This method provides a versatile and efficient route to synthesize the compound with high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrrolidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-methylpyrrolidine
- 3-(3-Hydroxyphenyl)-1-methylpyrrolidine
- 3-(3-Methoxyphenyl)-1-ethylpyrrolidine
Uniqueness
3-(3-Methoxyphenyl)-1-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-13-7-6-11(9-13)10-4-3-5-12(8-10)14-2/h3-5,8,11H,6-7,9H2,1-2H3 |
InChI Key |
WSEGNVCTMLQVSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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